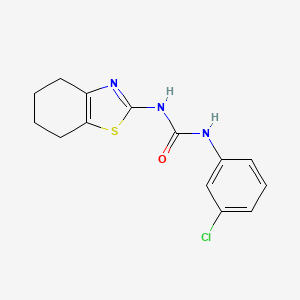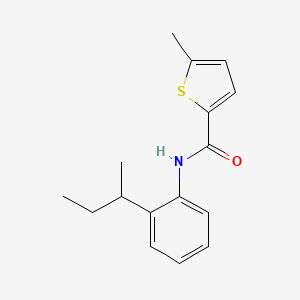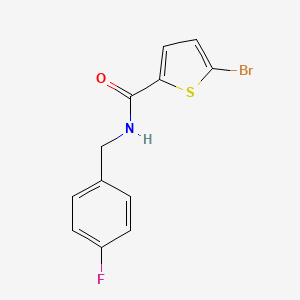![molecular formula C15H18ClN3O2 B4278666 2-(3-chlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4278666.png)
2-(3-chlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide is a chemical compound that has been synthesized for various research purposes. It is commonly referred to as CPP or CPP-acetate. This compound has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CPP is not fully understood. However, it is believed to act by binding to specific protein targets and disrupting their function. CPP has been shown to selectively inhibit the interaction between the transcription factor c-Myc and its binding partner Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of c-Myc target genes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. In addition, CPP has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP is its selectivity for specific protein targets. This allows for the study of specific protein-protein interactions and signaling pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one limitation of CPP is its potential toxicity and off-target effects. Careful dose-response studies are required to ensure that the effects observed are specific to the intended target.
Zukünftige Richtungen
There are several future directions for the use of CPP in scientific research. One area of interest is the development of CPP-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of specific protein-protein interactions in cellular processes. CPP can be used to selectively disrupt these interactions and study their function. Finally, the development of new CPP analogs with improved selectivity and efficacy is an area of active research.
Wissenschaftliche Forschungsanwendungen
CPP has been used in scientific research for various purposes. One of the most common applications is in the study of protein-protein interactions. CPP can be used as a chemical probe to selectively disrupt protein-protein interactions and study their role in cellular processes. It has also been used in the study of intracellular signaling pathways and as a tool for drug discovery.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-12(9-19(3)18-10)8-17-15(20)11(2)21-14-6-4-5-13(16)7-14/h4-7,9,11H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXIGRPQXGSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C(C)OC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-5-{[(2,4-dichlorophenoxy)acetyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4278597.png)

![5'-[(2-methyl-3-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4278618.png)
![propyl 2-{[(4-fluorophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4278621.png)
![3-(2-chloro-6-fluorophenyl)-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4278629.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4278632.png)

![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B4278640.png)
![4-(4-tert-butylphenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4278645.png)
![(1R,9aR)-1-[(3-pyridin-3-yl-1H-pyrazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B4278653.png)
![N-[1-(2,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278658.png)

![3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole](/img/structure/B4278672.png)